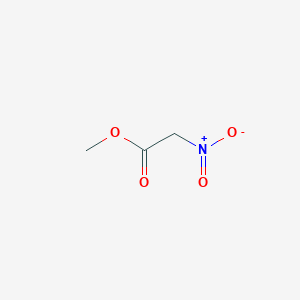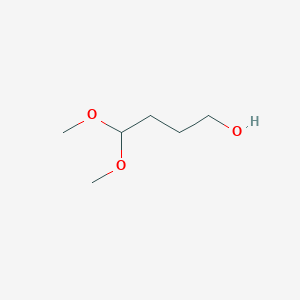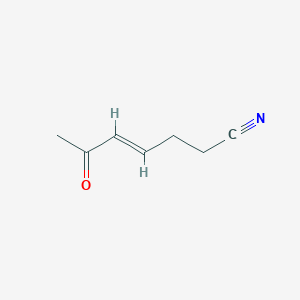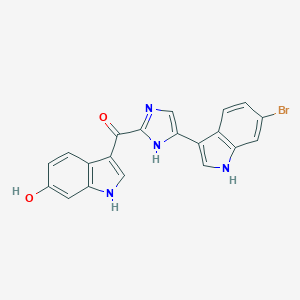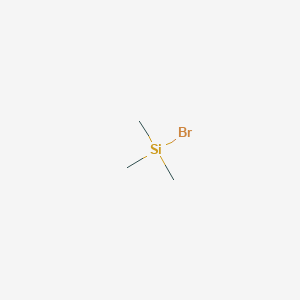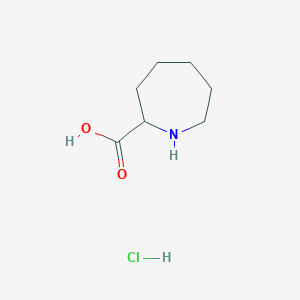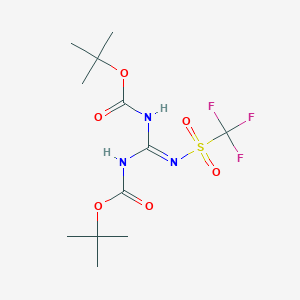
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde (DTB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Mechanism Of Action
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its herbicidal effects by inhibiting the activity of acetolactate synthase, an enzyme that plays a key role in the biosynthesis of branched-chain amino acids.
Biochemical And Physiological Effects
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have various biochemical and physiological effects. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to reduce the levels of reactive oxygen species (ROS), which play a key role in inflammation and cancer. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the growth of weeds by preventing the biosynthesis of branched-chain amino acids.
Advantages And Limitations For Lab Experiments
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has various advantages and limitations for lab experiments. One of the advantages of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively easy to synthesize. Another advantage of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it has been extensively studied, and its mechanisms of action are well understood. One of the limitations of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively unstable and can decompose over time. Another limitation of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it can be toxic at high concentrations.
Future Directions
There are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde. In the field of medicine, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential anti-inflammatory and anti-cancer drug. In the field of agriculture, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential herbicide that is safe for the environment. In the field of industry, future studies could focus on the development of new synthetic routes for 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde and the synthesis of new chemicals using 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a raw material.
Conclusion:
In conclusion, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has potential applications in various fields, including medicine, agriculture, and industry. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action and has various biochemical and physiological effects. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has advantages and limitations for lab experiments, and there are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde.
Scientific Research Applications
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have anti-inflammatory and anti-cancer properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a herbicide. In the field of industry, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a raw material for the synthesis of other chemicals.
properties
CAS RN |
116314-64-8 |
|---|---|
Product Name |
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde |
Molecular Formula |
C8H5F3O3 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
3,4-dihydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-3,13-14H |
InChI Key |
ZPXDAYCKOAHUCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
synonyms |
Benzaldehyde, 3,4-dihydroxy-5-(trifluoromethyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


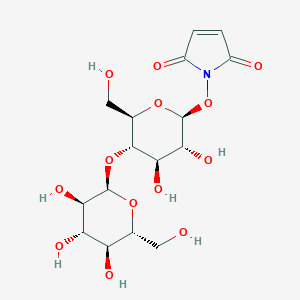
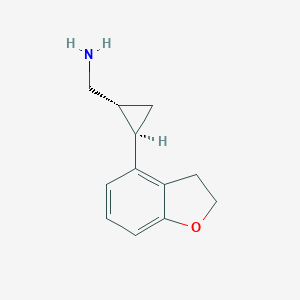

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
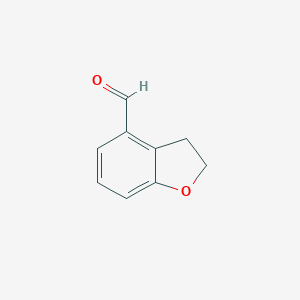
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
